molecular formula C4H3BrN2O B3034460 5-Bromopyridazin-4-ol CAS No. 1784428-43-8

5-Bromopyridazin-4-ol

Cat. No.: B3034460
CAS No.: 1784428-43-8
M. Wt: 174.98
InChI Key: IGKSRJQHMIJFGU-UHFFFAOYSA-N
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Description

5-Bromopyridazin-4-ol: is a chemical compound with the molecular formula C4H3BrN2O and a molecular weight of 174.98 g/mol It is a derivative of pyridazine, characterized by the presence of a bromine atom at the 5-position and a hydroxyl group at the 4-position of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyridazin-4-ol typically involves the bromination of pyridazin-4-ol. One common method is the reaction of pyridazin-4-ol with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:

Pyridazin-4-ol+Br2This compound\text{Pyridazin-4-ol} + \text{Br}_2 \rightarrow \text{this compound} Pyridazin-4-ol+Br2​→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromopyridazin-4-ol can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution with amines can produce aminopyridazines.

Scientific Research Applications

Chemistry: 5-Bromopyridazin-4-ol is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.

Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives are explored for their efficacy in treating various diseases, including infections and cancer.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it valuable in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromopyridazin-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and hydroxyl group allows it to form specific interactions with these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

    Pyridazin-4-ol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Chloropyridazin-4-ol: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.

    5-Iodopyridazin-4-ol: Contains an iodine atom, which can influence its reactivity and interactions differently compared to bromine.

Uniqueness: 5-Bromopyridazin-4-ol is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the combination of the bromine atom and hydroxyl group can enhance its biological activity, making it a valuable compound for pharmaceutical and biological research.

Properties

IUPAC Name

5-bromo-1H-pyridazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-3-1-6-7-2-4(3)8/h1-2H,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKSRJQHMIJFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C=NN1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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